molecular formula C14H14N4OS B2428388 1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide CAS No. 1171827-80-7

1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2428388
CAS No.: 1171827-80-7
M. Wt: 286.35
InChI Key: WALWTIONCGJMGM-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused with a benzothiazole moiety, which is further substituted with an ethyl group and a carboxamide functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The synthesis begins with the preparation of the benzothiazole ring. This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be done by reacting the benzothiazole derivative with hydrazine and an appropriate diketone under reflux conditions.

    Substitution Reactions: The ethyl group is introduced via alkylation reactions, and the carboxamide group is introduced through amidation reactions using suitable reagents like ethyl chloroformate and ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Used in studies to understand its interaction with biological targets like enzymes and receptors.

    Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the combination of the benzothiazole and pyrazole rings, which may confer distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

1-ethyl-N-(2-methyl-1,3-benzothiazol-6-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-3-18-7-6-12(17-18)14(19)16-10-4-5-11-13(8-10)20-9(2)15-11/h4-8H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALWTIONCGJMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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